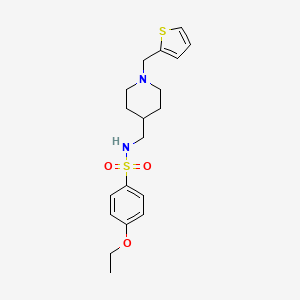

4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Description

4-Ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a 4-ethoxy-substituted aromatic ring linked via a methylene group to a piperidine scaffold. The piperidine moiety is further functionalized with a thiophen-2-ylmethyl group at the 1-position. However, direct pharmacological or synthetic data for this specific compound are absent in the provided evidence. The analysis below focuses on structurally related analogs to infer properties and trends.

Properties

IUPAC Name |

4-ethoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O3S2/c1-2-24-17-5-7-19(8-6-17)26(22,23)20-14-16-9-11-21(12-10-16)15-18-4-3-13-25-18/h3-8,13,16,20H,2,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDBPHHXGNQTACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common route includes the following steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a cyclization reaction involving appropriate starting materials.

Attachment of the Thiophene Moiety: The thiophene group is introduced via a nucleophilic substitution reaction.

Sulfonamide Formation: The final step involves the reaction of the intermediate with benzenesulfonyl chloride to form the sulfonamide linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of secondary amines.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that derivatives of benzenesulfonamide compounds exhibit significant antimicrobial properties. For instance, new thiopyrimidine–benzenesulfonamide compounds have shown promising results against multidrug-resistant pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa . The structural components of 4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide may enhance its efficacy against similar bacterial strains.

Anticancer Potential

Sulfonamide derivatives have been extensively studied for their anticancer properties. Compounds containing sulfonamide fragments have demonstrated cytotoxic activity against various human cancer cell lines . The unique structure of 4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide may provide a basis for developing new anticancer agents.

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial characteristics of various benzenesulfonamide derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific structural modifications significantly enhanced antimicrobial activity, suggesting that 4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide could serve as a lead compound for further development .

Case Study 2: Anticancer Activity

Another investigation focused on the design and synthesis of new sulfonamide derivatives with anticancer potential. Compounds similar to 4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide were tested for cytotoxic effects on various cancer cell lines, showing promising results that warrant further exploration .

Mechanism of Action

The mechanism of action of 4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Variations

The target compound shares core features with several benzenesulfonamide derivatives synthesized in the literature. Key structural variations among analogs include:

- Aromatic Ring Substituents : Halogens (F, Cl), methoxy, or methyl groups at different positions.

- Piperidine Modifications : Substitutions at the 1-position (e.g., dihydrobenzofuran-ether, phenethyl, or biaryl groups).

- Linker Groups : Variations in the methylene bridge or additional functional groups (e.g., oxyethyl chains).

Structural Impact on Physicochemical Properties

Pharmacological Implications (Inferred)

For example:

Biological Activity

4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following molecular formula: . Its structure includes an ethoxy group, a piperidine ring, and a thiophene moiety, which contribute to its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C20H26N2O2S |

| Molecular Weight | 358.5 g/mol |

| Structure | Structure |

The biological activity of 4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide primarily involves its interaction with specific biological targets such as enzymes and receptors. The compound has been studied for its potential as an inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is implicated in various metabolic pathways, including insulin signaling and glucose homeostasis .

Antidiabetic Potential

Research indicates that this compound may enhance glucose uptake in hepatocytes through modulation of PTP1B activity. In vitro studies have shown that derivatives of this compound exhibit significant inhibitory effects on PTP1B, leading to enhanced insulin sensitivity .

Anticancer Activity

In addition to its antidiabetic potential, 4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values in the micromolar range for several cancer types, suggesting its potential as a chemotherapeutic agent .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Study on PTP1B Inhibition :

- Cytotoxicity Assessment :

- Mechanistic Insights :

Comparative Analysis with Similar Compounds

A comparative analysis with other benzamide derivatives indicates that while many share structural similarities, the unique substitution pattern of 4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide may confer distinct biological properties. The ethoxy group enhances solubility and bioavailability, which are critical for therapeutic applications.

| Compound Name | PTP1B Inhibition (Ki) | IC50 (Cancer Cell Lines) |

|---|---|---|

| 4-Ethoxy-N-(pyridin-2-yl)piperidin-4-yl)methyl)benzamide | 0.009 µM | 5 µM |

| Other Benzamide Derivative | Varies | Varies |

Q & A

Q. What are the critical steps and reaction conditions for synthesizing 4-ethoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide?

The synthesis typically involves:

- Step 1: Formation of the piperidine-thiophene intermediate via alkylation of piperidin-4-ylmethanamine with thiophen-2-ylmethyl chloride under reflux in ethanol .

- Step 2: Sulfonamide coupling using 4-ethoxybenzenesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane at 0–5°C to minimize side reactions .

- Key Conditions: Controlled temperature, anhydrous solvents, and inert atmosphere (N₂/Ar) to prevent oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high yield (>70%) .

Q. Which analytical techniques are essential for structural confirmation?

- NMR Spectroscopy: ¹H and ¹³C NMR to verify substitution patterns (e.g., ethoxy group at δ 1.35 ppm for CH₃ and δ 4.05 ppm for OCH₂) and piperidine-thiophene connectivity .

- Mass Spectrometry (HRMS): To confirm molecular weight (e.g., [M+H]+ m/z calculated for C₂₀H₂₇N₂O₃S₂: 431.1462) .

- HPLC: Purity assessment (>95%) using a C18 column with UV detection at 254 nm .

Basic Biological Activity

Q. What biological activities are hypothesized based on structural analogs?

- Antimicrobial Potential: The sulfonamide moiety may inhibit dihydropteroate synthase (DHPS), a folate synthesis enzyme in bacteria, as seen in related N-substituted piperidine sulfonamides .

- Enzyme Modulation: Thiophene and piperidine groups suggest possible interactions with GPCRs or kinases, analogous to compounds with anti-inflammatory activity .

Advanced Synthesis and Optimization

Q. How can researchers optimize reaction yield while reducing by-products?

- Design of Experiments (DoE): Use factorial designs to test variables (temperature, solvent polarity, catalyst loading). For example, highlights flow chemistry for precise control of exothermic reactions .

- Catalyst Screening: Palladium on carbon (Pd/C) for reductive amination steps improves efficiency (85% yield vs. 60% without catalyst) .

- By-Product Mitigation: Introduce scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted sulfonyl chloride .

Q. How do structural modifications (e.g., ethoxy vs. methoxy) impact synthetic feasibility?

- Steric Effects: Bulkier ethoxy groups may slow sulfonylation, requiring longer reaction times (24 hrs vs. 12 hrs for methoxy derivatives) .

- Electronic Effects: Electron-donating ethoxy groups enhance sulfonamide stability but may reduce solubility in polar solvents, necessitating DMF/water mixtures for crystallization .

Advanced Mechanistic and Biological Studies

Q. How can researchers resolve contradictions in reported biological activity across analogs?

- Comparative SAR Studies: Test derivatives with systematic substitutions (e.g., ethoxy, chloro, fluoro) against DHPS and kinase targets. For example, shows chloro-substituted analogs exhibit higher antibacterial potency but lower solubility .

- Molecular Docking: Use software like AutoDock to model interactions with DHPS (PDB ID: 1AJ0). The ethoxy group’s orientation may reduce binding affinity compared to smaller substituents .

Q. What methodologies are recommended for mechanistic studies?

- In Vitro Enzyme Assays: Measure IC₅₀ against DHPS using a spectrophotometric coupled assay (e.g., decrease in NADPH absorbance at 340 nm) .

- Cellular Uptake Studies: Radiolabel the compound with ³H or ¹⁴C to quantify permeability in Caco-2 cell monolayers, addressing bioavailability challenges .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS to identify major metabolites (e.g., O-deethylation) .

Data Reproducibility and Validation

Q. How should researchers address batch-to-batch variability in synthesis?

Q. What strategies validate biological activity findings?

- Orthogonal Assays: Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays .

- Negative Controls: Use sulfonamide-resistant bacterial strains (e.g., DHPS-overexpressing E. coli) to verify target specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.